molecular formula C10H16ClN3O B1463129 2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride CAS No. 1185307-62-3

2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride

Cat. No. B1463129
M. Wt: 229.71 g/mol
InChI Key: JPBOZJCPXQJDDP-UHFFFAOYSA-N
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Description

“2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride” is a chemical compound with the molecular formula C10H15N3O. Its molecular weight is 229.71 . This compound is a salt, as indicated by the presence of hydrochloride in its name .


Synthesis Analysis

The synthesis of piperidinones, which are key precursors for drugs construction, has been a significant part of pharmaceutical industry . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine . An organophotocatalysed [1 + 2 + 3] strategy has also been developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure also includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives, including those related to 2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride, have been explored for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have provided insights into the global reactivity parameters and adsorption behaviors of these compounds, offering potential applications in materials science, particularly in corrosion prevention (Kaya et al., 2016).

Sigma-1 Receptor Antagonists for Neuropathic Pain

Research has also focused on the development of novel sigma-1 receptor (σ1R) antagonists based on the pyrimidine scaffold, including structures related to 2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride, for treating neuropathic pain. These compounds have shown promise in preclinical studies, demonstrating potent antinociceptive effects in animal models without significant motor impairments, highlighting their potential in pain management (Lan et al., 2014).

Antimicrobial Applications

Certain piperidine-modified pyrimidine derivatives have exhibited antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents. For instance, some 2-piperidinomethylamino derivatives have shown significant activity against a range of bacteria and fungi, indicating the role of such compounds in addressing microbial resistance (Imran et al., 2016).

DNA Detection and Anticancer Research

Novel benzimidazo[1,2-a]quinolines substituted with piperidine, among other structures, have been synthesized and characterized for their potential as DNA-specific fluorescent probes. This research underscores the utility of piperidine-containing compounds in molecular biology, specifically in DNA detection and potentially in anticancer therapy (Perin et al., 2011).

properties

IUPAC Name

2-(piperidin-3-ylmethoxy)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBOZJCPXQJDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-3-ylmethoxy)-pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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